5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNYDCGZZSTUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902098 | |

| Record name | NoName_1307 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13726-85-7 | |

| Record name | tert-Butoxycarbonyl-L-glutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Introduction: The Quintessential Building Block for Glutamine Incorporation

An In-Depth Technical Guide to N-α-tert-Butoxycarbonyl-L-glutamine (Boc-Gln-OH)

N-α-tert-Butoxycarbonyl-L-glutamine, commonly abbreviated as Boc-Gln-OH, is a cornerstone derivative of the amino acid L-glutamine, engineered for precision in chemical synthesis. It serves as a fundamental building block in the assembly of peptides and proteins, particularly within the framework of solid-phase peptide synthesis (SPPS).[1][2] The strategic placement of the tert-butoxycarbonyl (Boc) group on the α-amino terminus temporarily masks its reactivity, thereby directing peptide bond formation to the carboxyl group.[3][] This protection is paramount for the stepwise, controlled elongation of a peptide chain, preventing unwanted polymerization and side reactions.[5]

The glutamine residue itself is of profound biological significance, with its amide-containing side chain playing a critical role in protein structure and function through hydrogen bonding.[1] However, this same side chain introduces specific synthetic challenges, including potential dehydration or cyclization under certain activation conditions.[6] This guide provides a comprehensive technical overview of Boc-Gln-OH, detailing its structure, stereochemical integrity, synthesis, and application, with a focus on the rationale behind its use in modern peptide chemistry for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular architecture of Boc-Gln-OH is defined by the L-glutamine core, with the bulky and acid-labile Boc group attached to the α-amino nitrogen. This structure ensures its stability under the basic or neutral conditions often required for peptide coupling while allowing for its clean removal with moderate acids like trifluoroacetic acid (TFA).[][7]

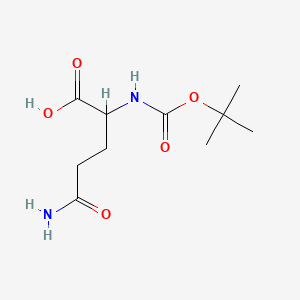

Caption: Chemical structure of N-α-tert-Butoxycarbonyl-L-glutamine (Boc-Gln-OH).

Table 1: Physicochemical Properties of Boc-Gln-OH

| Property | Value | Reference(s) |

| CAS Number | 13726-85-7 | [1][8][9][10][11] |

| Molecular Formula | C₁₀H₁₈N₂O₅ | [8][9][11][12] |

| Molecular Weight | 246.26 g/mol | [8][9][10][12] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 113-116 °C (with decomposition) | [2][10] |

| Optical Rotation [α]20/D | -3.5° (c=1 in ethanol) | [10] |

| Solubility | Soluble in DMF, DCM, Methanol, Ethanol, DMSO; sparingly soluble in water. | [1][2] |

Stereochemistry: The Imperative of Chiral Purity

Like all proteinogenic amino acids (except glycine), glutamine is chiral, existing as two non-superimposable mirror images or enantiomers: L-glutamine and D-glutamine. Boc-Gln-OH derived from naturally occurring glutamine possesses the L-configuration at the α-carbon, designated as (S) under the Cahn-Ingold-Prelog priority rules.

The stereochemical integrity of amino acid building blocks is of paramount importance in drug development. Biological systems, including receptors and enzymes, are exquisitely stereoselective. A peptide constructed with the incorrect enantiomer at even a single position can result in a complete loss of biological activity or, in some cases, elicit an unintended or toxic response. Therefore, the synthesis of Boc-L-Gln-OH must be conducted under conditions that prevent racemization (the conversion of the L-enantiomer to a mixture of L and D forms), and its chiral purity must be rigorously verified.

Caption: Stereoisomers of Boc-Gln-OH, illustrating the L- and D-enantiomers.

Synthesis and Quality Control

General Synthesis Pathway

The synthesis of Boc-Gln-OH is typically achieved by reacting L-glutamine with di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") under basic conditions.[] The base, often a non-nucleophilic amine like triethylamine or an inorganic base like sodium bicarbonate, serves to deprotonate the α-amino group of glutamine, rendering it nucleophilic for attack on one of the carbonyl carbons of the Boc anhydride.

The choice of solvent and base is critical to optimize yield and minimize side reactions. The reaction is typically performed in a mixed aqueous-organic solvent system to facilitate the dissolution of both the polar amino acid and the nonpolar Boc anhydride.

Caption: Generalized workflow for the synthesis and purification of Boc-Gln-OH.

The Imperative of High Purity

For its application in SPPS, Boc-Gln-OH must be of exceptionally high purity (typically ≥98%).[1][10] Impurities can lead to significant problems during peptide synthesis:

-

Unprotected L-Glutamine: Can lead to double incorporation or chain termination.

-

Di-peptides or Oligomers: Result in the synthesis of incorrect peptide sequences ("deletion sequences").

-

Racemic Impurity (Boc-D-Gln-OH): Leads to the formation of diastereomeric peptides, which are often difficult to separate from the target peptide and can have altered biological properties.

Analytical Characterization Protocols

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and stereochemical integrity of Boc-Gln-OH before its use in synthesis.

Table 2: Key Analytical Techniques and Expected Results

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation | Signals corresponding to the Boc group (singlet, 9H, ~1.4 ppm), α-proton (~4.3 ppm), and side-chain protons.[13][14] |

| ¹³C NMR | Structural Confirmation | Resonances for the Boc carbonyl (~155 ppm), quaternary carbon (~79 ppm), methyl carbons (~28 ppm), and glutamine backbone/side chain carbons.[13] |

| Mass Spec (MS) | Molecular Weight Verification | A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |

| HPLC (Chiral) | Purity & Enantiomeric Excess | A single major peak on a reverse-phase column indicating high purity. Chiral HPLC is used to confirm enantiomeric excess (>99%). |

| FTIR | Functional Group ID | Characteristic absorptions for N-H, C=O (carbamate and acid), and C-H bonds. |

Experimental Protocol: NMR Analysis of Boc-Gln-OH

This protocol describes a standard method for confirming the structure of Boc-Gln-OH.

-

Sample Preparation: Accurately weigh 5-10 mg of the Boc-Gln-OH sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and allow for the observation of exchangeable N-H protons.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz). A typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz). This requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing and Analysis: Process the spectra using appropriate software (Fourier transformation, phase correction, baseline correction). Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H). Integrate the peaks in the ¹H spectrum and assign all signals to their corresponding atoms in the Boc-Gln-OH structure to confirm its identity.[13]

Application in Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

Boc-Gln-OH is a primary building block in Boc/Bzl SPPS.[10] In this strategy, the temporary Nα-Boc group is removed with a moderate acid (e.g., TFA), while more permanent benzyl-based protecting groups are used for reactive side chains, which are cleaved only at the final step with a strong acid like anhydrous HF.[7]

The Challenge of the Glutamine Side Chain

While the α-amino group is protected, the side-chain amide of glutamine can still undergo an undesirable side reaction during the carboxyl group activation step required for coupling. The activated carboxyl group can be attacked by the side-chain amide nitrogen, leading to intramolecular cyclization and the formation of a pyroglutamyl (pGlu) residue at the N-terminus of the growing peptide. This reaction is irreversible and results in chain termination.

To mitigate this, especially in long or difficult sequences, a derivative with additional side-chain protection, such as Boc-Gln(Xan)-OH or Boc-Gln(Trt)-OH , may be employed.[5][6] The bulky xanthyl (Xan) or trityl (Trt) group sterically hinders the side-chain amide, preventing cyclization and often improving the solubility of the derivative.[5][6]

Protocol: Standard Coupling Cycle using Boc-Gln-OH in Manual SPPS

This protocol outlines a single coupling cycle for adding a Boc-Gln-OH residue to a peptide-resin.

-

Resin Preparation: Start with the peptide-resin in the reaction vessel. Swell the resin in dichloromethane (DCM) for 20-30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.[7]

-

Agitate for 1-2 minutes, drain, and repeat with fresh TFA/DCM solution for 20-30 minutes. This step cleaves the N-terminal Boc group, leaving a TFA salt of the free amine.

-

Wash the resin thoroughly with DCM (3-5 times) followed by isopropanol (1-2 times) and DCM (3-5 times) to remove residual acid.

-

-

Neutralization:

-

To deprotonate the ammonium salt and generate the free amine necessary for coupling, wash the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF (2 times, 1-2 minutes each).[7]

-

Wash again with DCM (3-5 times) to remove excess base.

-

-

Coupling (Activation and Addition):

-

In a separate vial, dissolve Boc-Gln-OH (2-4 equivalents relative to resin substitution) and an activating agent (e.g., HBTU/HOBt or HATU, 2-4 equivalents) in N,N-Dimethylformamide (DMF).

-

Add DIEA (3-6 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.

-

Add the activated Boc-Gln-OH solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Self-Validation: Monitor the reaction completion using a qualitative test like the Kaiser test. A negative result (beads remain colorless or yellow) indicates a complete reaction.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection cycle.

Caption: A standard cycle for Boc-SPPS using Boc-Gln-OH.

Storage, Handling, and Safety

Storage: Boc-Gln-OH should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture to prevent degradation.[1][9] Recommended storage temperature is often between 2-8°C for long-term stability.

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Boc-Gln-OH.[10][15] It is typically a stable, non-hazardous crystalline solid under standard laboratory conditions.[15]

Conclusion

N-α-tert-Butoxycarbonyl-L-glutamine is more than a simple protected amino acid; it is a highly engineered tool that enables the precise incorporation of glutamine into synthetic peptides. A thorough understanding of its structure, stereochemistry, and reactivity is essential for its effective use. By employing rigorous analytical characterization and optimized protocols that account for the unique challenges of the glutamine side chain, researchers and drug developers can leverage Boc-Gln-OH to successfully synthesize complex peptides for a wide array of therapeutic and research applications.

References

- 1. Boc-Gln-OH - SRIRAMCHEM [sriramchem.com]

- 2. Buy Boc-Gln-OH | 13726-85-7 [smolecule.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 5. peptide.com [peptide.com]

- 6. nbinno.com [nbinno.com]

- 7. peptide.com [peptide.com]

- 8. Boc-Gln-OH 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 13726-85-7|Boc-Gln-OH|BLD Pharm [bldpharm.com]

- 10. Boc-Gln-OH 98 13726-85-7 [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

- 12. L-Glutamine, N2-((1,1-dimethylethoxy)carbonyl)- | C10H18N2O5 | CID 83687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. carlroth.com [carlroth.com]

A Comprehensive Physicochemical Guide to Boc-D-Glutamine (CAS: 61348-28-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boc-D-Glutamine in Synthetic Chemistry

(2R)-5-Amino-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid, commonly known as Boc-D-glutamine, is a cornerstone reagent in modern synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. The strategic installation of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino function of D-glutamine facilitates precise chemical manipulations at other reactive sites of the molecule. This guide offers an in-depth exploration of the physicochemical properties, analytical characterization, and practical applications of Boc-D-glutamine, providing a critical resource for researchers leveraging this versatile building block.

The Boc group's utility lies in its remarkable stability across a wide range of chemical conditions, including exposure to bases and nucleophiles, while being readily cleavable under moderately acidic conditions. This orthogonality is paramount in multi-step syntheses, allowing for the sequential construction of complex peptide chains and other intricate molecular architectures.[1]

Core Physicochemical Data

Boc-D-glutamine is a white to off-white crystalline powder, a physical state that lends itself to ease of handling and storage.[2][] Its fundamental properties are summarized in the table below, providing a snapshot of its key physicochemical identifiers.

| Property | Value | Source(s) |

| CAS Number | 61348-28-5 | [4] |

| Molecular Formula | C₁₀H₁₈N₂O₅ | [4] |

| Molecular Weight | 246.26 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2][] |

| Melting Point | 117-119 °C | [5] |

| Optical Rotation | [α] ২০/D +6.5 ± 2º (c=1 in Acetic Acid) | [2] |

| Predicted pKa | 3.84 ± 0.10 | [5] |

| XLogP3-AA | -0.2 | [6] |

Solubility Profile

The solubility of Boc-D-glutamine is a critical parameter for its application in various reaction media. It is sparingly soluble in water but demonstrates good solubility in several common organic solvents.[1] This differential solubility is often exploited during reaction work-ups and purification procedures.

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble | [1] |

| Dimethylformamide (DMF) | Soluble (1 mmol in 2 mL) | [7] |

| Methanol | Soluble | [7] |

| Chloroform | Soluble | [7] |

| Dimethyl sulfoxide (DMSO) | Soluble | [1] |

Spectroscopic and Analytical Characterization

A thorough analytical characterization is indispensable for confirming the identity, purity, and structural integrity of Boc-D-glutamine. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum of the L-enantiomer shows characteristic signals that can be assigned as follows: a singlet at approximately 1.38 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. The α-proton of the amino acid backbone typically appears as a multiplet around 3.85 ppm. The side-chain methylene protons are observed as multiplets between 1.70 and 2.13 ppm. The amide protons of the side chain and the carbamate proton appear as distinct signals, often in the range of 6.76 to 7.28 ppm.[8]

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. Key resonances for Boc-protected amino acids include the carbonyl of the carbamate at around 155 ppm, the quaternary carbon of the tert-butyl group near 80 ppm, and the methyl carbons of the tert-butyl group at approximately 28 ppm.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying the key functional groups present in Boc-D-glutamine. The spectrum is characterized by strong absorption bands corresponding to the various vibrational modes of the molecule. Expected characteristic peaks include N-H stretching vibrations from the amide and carbamate groups, C-H stretching from the aliphatic portions, and strong C=O stretching vibrations from the carboxylic acid, amide, and carbamate carbonyls. For a Boc-protected glutamine, peaks around 1421 cm⁻¹ and 1335 cm⁻¹ are indicative of the N-H stretching and C-O bending vibrations of the amide bond within the Boc group.[10]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of Boc-D-glutamine. For the L-enantiomer, Electrospray Ionization (ESI-MS) typically shows a signal at m/z 269 [M+Na]⁺, confirming the molecular weight of 246.26 g/mol .[6]

Synthesis and Purification

The synthesis of Boc-D-glutamine is a standard procedure in organic chemistry, typically involving the reaction of D-glutamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The Boc₂O serves as the electrophilic source of the Boc group, which reacts with the nucleophilic α-amino group of the amino acid.

General Synthetic Workflow

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 4. Boc-D-glutamine | 61348-28-5 | FB47079 | Biosynth [biosynth.com]

- 5. Boc-D-Glutamine | 61348-28-5 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. N(alpha)-Boc-D-glutamine, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. N-(tert-Butoxycarbonyl)-L-glutamine(13726-85-7) 1H NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-α-Boc-L-glutamine: Principles, Protocol, and Applications

Abstract

N-α-tert-butoxycarbonyl-L-glutamine (Boc-L-Gln-OH) is a cornerstone building block in modern peptide synthesis, a critical process in drug discovery and development. The strategic installation of the Boc protecting group on the α-amino function of L-glutamine is a fundamental transformation that enables the controlled, stepwise assembly of peptide chains. This guide provides a comprehensive technical overview of the synthesis of N-α-Boc-L-glutamine, intended for researchers, chemists, and professionals in the pharmaceutical and biotechnological sectors. We will delve into the underlying chemical principles, provide a detailed and validated experimental protocol, discuss critical process parameters, and outline the analytical methods for quality control. Furthermore, this document will explore the significance of this protected amino acid in the broader context of therapeutic peptide development.

Introduction: The Strategic Importance of Amino Acid Protection

The synthesis of peptides with a defined sequence is a cornerstone of modern drug development and biochemical research.[1] L-glutamine, a proteinogenic amino acid, is a frequent constituent of bioactive peptides. However, the presence of two nucleophilic sites—the α-amino group and the side-chain amide—necessitates a strategic approach to its incorporation into a growing peptide chain. Uncontrolled reactivity would lead to a statistical mixture of products, rendering the synthesis of a specific peptide sequence impossible.

To achieve regioselective peptide bond formation at the C-terminus, the N-α-amino group must be temporarily masked with a protecting group. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group in peptide synthesis due to its stability under a broad range of reaction conditions and its facile removal under mildly acidic conditions.[2][3] The resulting derivative, N-α-Boc-L-glutamine, is a stable, crystalline solid that is readily amenable to purification and handling, making it an indispensable reagent in both solution-phase and solid-phase peptide synthesis (SPPS).[][5]

The Chemistry of N-α-Boc Protection

The synthesis of N-α-Boc-L-glutamine involves the acylation of the α-amino group of L-glutamine with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[2][6] This reaction is typically performed in a biphasic system of water and an organic solvent, such as tetrahydrofuran (THF) or dioxane, in the presence of a base.

The Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the deprotonated α-amino group of L-glutamine on one of the carbonyl carbons of Boc anhydride. The presence of a base, such as sodium hydroxide or sodium bicarbonate, is crucial for deprotonating the amino group, thereby increasing its nucleophilicity. The reaction is generally exothermic and requires careful temperature control to minimize side reactions.[7]

Critical Reaction Parameters

The successful synthesis of N-α-Boc-L-glutamine with high yield and purity hinges on the careful control of several key parameters:

-

pH: Maintaining an alkaline pH (typically between 9 and 10) is essential to ensure that the α-amino group of L-glutamine is sufficiently deprotonated to be nucleophilic. However, excessively high pH can promote the hydrolysis of the Boc anhydride and potentially racemization of the chiral center.

-

Temperature: The reaction is often initiated at a low temperature (0-10 °C) to control the initial exotherm and then allowed to warm to room temperature.[7] This helps to prevent the degradation of the starting materials and the product.

-

Stoichiometry: A slight excess of Boc anhydride is typically used to ensure complete conversion of the L-glutamine.

-

Solvent System: The choice of solvent is critical for ensuring the solubility of both the hydrophilic L-glutamine and the lipophilic Boc anhydride. A mixture of water and a water-miscible organic solvent like THF or 1,4-dioxane is commonly employed.[7][8]

Potential Side Reactions

While the N-α-Boc protection of L-glutamine is a relatively robust reaction, potential side reactions can occur if the reaction conditions are not carefully controlled. These include:

-

Hydrolysis of Boc Anhydride: In the presence of water and base, Boc anhydride can hydrolyze to form tert-butanol and carbon dioxide. This can be minimized by the gradual addition of the Boc anhydride and maintaining a controlled temperature.

-

Formation of Pyroglutamic Acid: Although more of a concern during peptide coupling steps, the potential for intramolecular cyclization of the glutamine side chain to form a pyroglutamyl residue exists, particularly under harsh conditions. The use of a side-chain protecting group, such as the xanthyl (Xan) group, can mitigate this issue in sensitive peptide sequences.[9]

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of N-α-Boc-L-glutamine on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| L-Glutamine | ≥99% | Standard chemical supplier |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Standard chemical supplier |

| Sodium Hydroxide (NaOH) | Reagent grade | Standard chemical supplier |

| Tetrahydrofuran (THF) | Anhydrous | Standard chemical supplier |

| Ethyl Acetate | ACS grade | Standard chemical supplier |

| Hexane | ACS grade | Standard chemical supplier |

| Hydrochloric Acid (HCl) | Concentrated | Standard chemical supplier |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent grade | Standard chemical supplier |

Reaction Workflow

Figure 1. Experimental workflow for the synthesis of N-α-Boc-L-glutamine.

Step-by-Step Procedure

-

Dissolution of L-Glutamine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-glutamine (e.g., 14.6 g, 0.1 mol) in a solution of sodium hydroxide (e.g., 8.8 g, 0.22 mol) in 150 mL of deionized water.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Preparation of Boc Anhydride Solution: In a separate beaker, dissolve di-tert-butyl dicarbonate (e.g., 24.0 g, 0.11 mol) in 75 mL of THF.

-

Reaction: Slowly add the Boc anhydride solution to the cooled L-glutamine solution over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight (16-20 hours).

-

Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.

-

Washing: Wash the remaining aqueous solution with hexane (2 x 50 mL) to remove any unreacted Boc anhydride and other nonpolar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 2N HCl. A white precipitate should form.

-

Extraction: Extract the product into ethyl acetate (3 x 100 mL).

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentration and Crystallization: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a viscous oil or solid. The product can be crystallized from a suitable solvent system, such as ethyl acetate/hexane.

-

Isolation and Drying: Isolate the crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum to a constant weight.

Characterization and Quality Control

The identity and purity of the synthesized N-α-Boc-L-glutamine must be confirmed using a panel of analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| Melting Point | Assess purity | 115-123 °C[] |

| ¹H NMR | Structural confirmation | Characteristic peaks for Boc group (~1.4 ppm, 9H, s), α-CH, β-CH₂, and γ-CH₂ protons. |

| ¹³C NMR | Structural confirmation | Resonances for all 10 carbon atoms, including the Boc carbonyl and quaternary carbon. |

| Mass Spectrometry (ESI-MS) | Confirm molecular weight | [M+Na]⁺ at m/z ~269. |

| FT-IR | Identify functional groups | C=O stretching (urethane and carboxylic acid), N-H stretching and bending. |

| Chiral HPLC | Determine enantiomeric purity | ≥99.5% enantiomeric excess.[] |

Applications in Peptide Synthesis and Drug Development

N-α-Boc-L-glutamine is a versatile building block for the synthesis of a wide array of peptides and peptidomimetics.[1] Its primary application is in Boc-based solid-phase peptide synthesis (SPPS), a cornerstone technology for the automated synthesis of peptides.[][5] In this methodology, the Boc-protected amino acid is activated and coupled to a resin-bound peptide chain. The Boc group is then removed with a mild acid, such as trifluoroacetic acid (TFA), to liberate the free amine for the next coupling cycle.

The precise incorporation of glutamine residues is critical for the biological activity of many therapeutic peptides, including those with applications as antiviral agents, hormone analogs, and anticancer drugs. The availability of high-purity N-α-Boc-L-glutamine is therefore a prerequisite for the successful development of these important therapeutics.

Conclusion

The synthesis of N-α-Boc-L-glutamine is a fundamental and enabling transformation in the field of peptide chemistry. A thorough understanding of the reaction mechanism and the influence of key process parameters is essential for achieving high yields and purity. The protocol described in this guide provides a reliable and reproducible method for the laboratory-scale synthesis of this important building block. The stringent analytical characterization of the final product ensures its suitability for use in the demanding application of therapeutic peptide synthesis, thereby contributing to the advancement of drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. Di-tert-butyl_dicarbonate [chemeurope.com]

- 5. Boc-Gln-OH 98 13726-85-7 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. N-(tert-Butoxycarbonyl)-L-glutamine | 13726-85-7 [chemicalbook.com]

- 8. Boc-D-Glutamine synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

The Solubility Profile of 5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, commonly known as Nα-Boc-L-glutamine (Boc-Gln-OH), is a pivotal building block in contemporary peptide synthesis and various domains of medicinal chemistry. Its solubility is a critical parameter that dictates its handling, reaction kinetics, and purification strategies. This guide provides an in-depth analysis of the solubility profile of Boc-Gln-OH, grounded in its fundamental physicochemical properties. We will explore its behavior in aqueous and organic solvent systems, the profound influence of pH on its aqueous solubility, and present field-proven methodologies for its empirical determination. This document is designed to equip researchers and drug development professionals with the necessary expertise to effectively manage and exploit the solubility characteristics of this essential compound.

Foundational Physicochemical Characteristics

The solubility of a molecule is intrinsically linked to its structural and electronic properties. Boc-Gln-OH possesses a unique combination of a lipophilic tert-butoxycarbonyl (Boc) protecting group and the hydrophilic side chain of glutamine, which includes a primary amide, alongside a critical ionizable α-carboxylic acid group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C10H18N2O5 | [1] |

| Molecular Weight | 246.26 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| XLogP3 | -1.1 | N/A |

| Hydrogen Bond Donors | 3 | N/A |

| Hydrogen Bond Acceptors | 6 | N/A |

| pKa (α-carboxylic acid) | ~3.4 (Estimated) | N/A |

The negative XLogP3 value suggests a preference for hydrophilic environments, while the numerous hydrogen bond donors and acceptors indicate a strong potential for interaction with polar solvents. The pKa of the α-carboxylic acid is of paramount importance as it dictates the molecule's charge state in aqueous solutions, a key determinant of its solubility.

Aqueous Solubility: The Critical Role of pH

The aqueous solubility of Boc-Gln-OH is inextricably linked to the pH of the medium. The ionization of the α-carboxylic acid group governs its transition between a less soluble, neutral form and a highly soluble, anionic form.

At a pH below its pKa (~3.4), the carboxylic acid is predominantly in its protonated, neutral state (-COOH). In this form, the molecule is less polar, and its solubility in water is limited. As the pH of the solution increases to approach and surpass the pKa, the carboxylic acid deprotonates to form the carboxylate anion (-COO⁻). This introduction of a negative charge significantly enhances the molecule's polarity and its ability to form favorable interactions with water molecules, leading to a marked increase in solubility.

Visualizing the pH-Solubility Relationship

The interplay between pH, the ionization state of Boc-Gln-OH, and its resulting aqueous solubility can be visualized as a logical progression.

Caption: A diagram illustrating the direct relationship between environmental pH, the ionization state of Boc-Gln-OH, and its consequent aqueous solubility.

Experimental Protocol: Shake-Flask Method for pH-Dependent Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. This protocol is a self-validating system for generating a reliable pH-solubility profile for Boc-Gln-OH.

Objective: To determine the equilibrium solubility of Boc-Gln-OH in aqueous buffers across a range of pH values at a constant temperature.

Materials:

-

Boc-L-Gln-OH (≥98% purity)

-

A series of well-characterized aqueous buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 2 to 8).

-

Temperature-controlled orbital shaker.

-

Calibrated pH meter and probe.

-

Centrifuge.

-

High-Performance Liquid Chromatography (HPLC) system with UV detection.

-

Analytical balance, volumetric flasks, and calibrated pipettes.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Dispense a fixed volume of each buffer into separate, sealable vials.

-

Add an excess amount of solid Boc-Gln-OH to each vial. A visible excess of solid must remain to ensure saturation.

-

Causality: The presence of excess solid is the cornerstone of measuring equilibrium solubility, as it guarantees that the solution is saturated with the solute.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The required time should be determined by a preliminary kinetic study.

-

Causality: Solubility is temperature-dependent. Strict temperature control is essential for data reproducibility and relevance to specific experimental conditions.

-

-

Phase Separation and Sampling:

-

Following equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a precise aliquot of the clear supernatant, avoiding any disturbance of the solid pellet.

-

Causality: Centrifugation provides a clean separation of the saturated aqueous phase from the excess solid, which is critical for accurate quantification of the dissolved analyte.

-

-

Quantification and Final pH Measurement:

-

Dilute the collected supernatant with a suitable mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of Boc-Gln-OH.

-

Measure the pH of the remaining saturated solution in each vial to record the final equilibrium pH.

-

Trustworthiness: A validated HPLC method with a multi-point calibration curve ensures the accuracy and reliability of the concentration measurement, forming a self-validating system for the analytical part of the protocol.

-

Solubility in Organic and Mixed Solvent Systems

In the context of organic synthesis and purification, understanding the solubility of Boc-Gln-OH in non-aqueous solvents is of practical importance. The general principle of "like dissolves like" provides a useful framework for predicting its behavior. The polar nature of the carboxylic acid and amide groups, combined with the non-polar character of the Boc group, results in a nuanced solubility profile.

A comprehensive study by Wang et al. (2022) provides valuable quantitative data on the mole fraction solubility of Boc-L-glutamine in twelve different pure solvents at temperatures ranging from 283.15 K to 323.15 K.[5]

Table 2: Mole Fraction Solubility (x) of Boc-L-Gln-OH in Various Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction (x) × 10^3 | Qualitative Solubility |

| Water | 18.21 | Sparingly Soluble |

| Ethanol | 55.42 | Soluble |

| n-Propanol | 33.63 | Soluble |

| Isopropanol | 25.43 | Soluble |

| n-Butanol | 21.09 | Moderately Soluble |

| Isobutanol | 15.31 | Moderately Soluble |

| n-Pentanol | 13.92 | Moderately Soluble |

| Acetone | 14.73 | Moderately Soluble |

| 2-Butanone | 9.04 | Sparingly Soluble |

| Acetonitrile | 4.86 | Sparingly Soluble |

| Methyl Acetate | 2.53 | Slightly Soluble |

| Ethyl Acetate | 1.83 | Slightly Soluble |

Data extracted from Wang, J., et al. (2022). Solubility and Solvent Effect Analysis of Boc-l-glutamine in Different Solvents at Multiple Temperatures. Journal of Chemical & Engineering Data, 67(7), 1996–2006.[5]

As the data indicates, Boc-L-Gln-OH demonstrates good solubility in polar protic solvents like ethanol and propanol, which can effectively solvate the molecule through hydrogen bonding.[5] Its solubility is moderate in more polar aprotic solvents like acetone and decreases in less polar solvents such as ethyl acetate.[5] It is also known to be readily soluble in other common solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).[3]

Workflow for Practical Solubility Assessment

For rapid screening in a laboratory setting, a simplified workflow can be employed to estimate solubility.

Caption: A streamlined workflow for the practical determination of solubility in a laboratory setting.

Conclusion and Practical Recommendations

The solubility of this compound is a complex interplay of its molecular structure and the surrounding solvent environment. For aqueous applications, pH is the most critical factor to control, with solubility dramatically increasing at pH values above its estimated pKa of 3.4. For non-aqueous applications, polar protic solvents like ethanol and polar aprotic solvents such as DMF offer the highest solubility.

Key Takeaways for the Bench Scientist:

-

For Aqueous Reactions: To dissolve Boc-Gln-OH in an aqueous medium, adjust the pH to be at least 1-2 units above its pKa (i.e., pH > 4.5) by adding a suitable base.

-

For Organic Synthesis: Dimethylformamide (DMF) and Dichloromethane (DCM) are excellent choices for dissolving Boc-Gln-OH for coupling reactions in peptide synthesis. Ethanol and other short-chain alcohols are also effective solvents.

-

For Purification: The pH-dependent solubility is a powerful tool for purification. The compound can be precipitated from an aqueous solution by acidification. Conversely, it can be extracted into an aqueous basic solution from a less polar organic solvent.

-

For Crystallization: A solvent/anti-solvent system can be effectively employed for crystallization. Dissolving the compound in a good solvent (e.g., ethanol) followed by the slow addition of a poor solvent (e.g., water at a low pH or a non-polar organic solvent) can induce the formation of high-purity crystals.

By understanding and applying the principles and data presented in this guide, researchers can navigate the challenges and leverage the opportunities presented by the solubility profile of Boc-Gln-OH, leading to more efficient and successful scientific outcomes.

References

Boc-Gln-OH molecular weight and formula

An In-Depth Technical Guide to N-α-tert-Butoxycarbonyl-L-glutamine (Boc-Gln-OH)

Abstract

N-α-tert-Butoxycarbonyl-L-glutamine (Boc-Gln-OH) is a cornerstone reagent in synthetic peptide chemistry, particularly in the realm of Solid-Phase Peptide Synthesis (SPPS). As a derivative of the proteinogenic amino acid L-glutamine, its strategic utility is enabled by the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino function. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It covers the fundamental physicochemical properties of Boc-Gln-OH, details its critical role and application in Boc-based SPPS, outlines validated experimental protocols, and discusses the chemical causality behind its use, including common challenges and solutions associated with glutamine incorporation.

Introduction: The Strategic Importance of Boc-Gln-OH

The synthesis of peptides with defined sequences is a fundamental requirement for biomedical research and pharmaceutical development. The Boc protecting group has long been a principal tool in this field, valued for its reliability and distinct deprotection chemistry.[1][2] Boc-Gln-OH serves as the essential building block for incorporating glutamine residues into a growing peptide chain.

Glutamine itself is a critical amino acid, contributing to the structural stability and function of bioactive peptides through its capacity for hydrogen bonding via the side-chain amide.[3][4] However, this same side-chain presents a significant synthetic challenge: the risk of intramolecular cyclization to form a pyroglutamyl (pGlu) residue, particularly during the activation of the carboxylic acid for coupling. The use of N-α-Boc protection is the first line of defense, sterically and electronically shielding the N-terminus to ensure regioselective peptide bond formation at the C-terminus.[3][4] This guide will dissect the chemistry and practical application of Boc-Gln-OH, providing the foundational knowledge required for its successful implementation in the laboratory.

Physicochemical and Structural Data

Accurate characterization of starting materials is a prerequisite for reproducible synthetic outcomes. Boc-Gln-OH is typically supplied as a stable, white to off-white crystalline powder.[3][4] Its core quantitative properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | N-α-tert-Butoxycarbonyl-L-glutamine | [3][5] |

| Synonyms | Boc-L-glutamine, N-Boc-L-glutamine | [3][4][5] |

| CAS Number | 13726-85-7 | [3][5][6] |

| Molecular Formula | C₁₀H₁₈N₂O₅ | [5][6][7] |

| Linear Formula | NH₂COCH₂CH₂CH(COOH)NHCOOC(CH₃)₃ | [5][8] |

| Molecular Weight | 246.26 g/mol | [5][6][8] |

| Melting Point | 113-116 °C (with decomposition) | [4][5][8] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Solubility | Soluble in DMF, DCM, Methanol. Sparingly soluble in water. | [3] |

| Optical Activity | [α]20/D −3.5°, c = 1 in ethanol | [5][8] |

Core Application: Solid-Phase Peptide Synthesis (SPPS) with Boc Chemistry

Boc-Gln-OH is a primary reagent for Boc-based Solid-Phase Peptide Synthesis (SPPS), a methodology where a peptide chain is assembled sequentially while anchored to an insoluble polymer support.[9] The cycle of chain elongation involves two key steps: N-α-Boc deprotection and coupling of the next Boc-protected amino acid.

The Boc-SPPS Workflow: Causality and Mechanism

The entire process is predicated on orthogonal protection schemes. The temporary N-α-Boc group is removed with a mild acid (e.g., trifluoroacetic acid, TFA), while the permanent linkage to the resin and any side-chain protecting groups remain intact until the final step, where they are cleaved with a much stronger acid, such as anhydrous hydrogen fluoride (HF).[2]

The workflow ensures that the reactive α-amino group is only exposed immediately prior to the coupling step, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boc-Gln-OH - SRIRAMCHEM [sriramchem.com]

- 4. Buy Boc-Gln-OH | 13726-85-7 [smolecule.com]

- 5. Boc-Gln-OH 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 13726-85-7|Boc-Gln-OH|BLD Pharm [bldpharm.com]

- 7. peptide.com [peptide.com]

- 8. Boc-Gln-OH 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

A Comprehensive Spectroscopic Guide to Boc-L-Glutamine for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Nα-tert-butoxycarbonyl-L-glutamine (Boc-L-glutamine), a critical building block in peptide synthesis and various pharmaceutical development processes. This document is designed to be a practical resource for researchers, scientists, and professionals in drug development, offering not just raw data, but also the underlying scientific rationale for its interpretation and acquisition.

Introduction: The Significance of Boc-L-Glutamine Characterization

Boc-L-glutamine is a derivative of the amino acid L-glutamine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection strategy is fundamental in solid-phase and solution-phase peptide synthesis, preventing the amine from participating in unwanted side reactions during peptide bond formation.[1] The Boc group can be readily removed under acidic conditions, allowing for the stepwise assembly of peptide chains.[1]

Given its pivotal role, rigorous characterization of Boc-L-glutamine is paramount to ensure its purity, identity, and stability, thereby guaranteeing the integrity of the final synthetic products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the characteristic spectral features of Boc-L-glutamine, providing a robust framework for its analysis.

Below is a diagram illustrating the molecular structure of Boc-L-glutamine, which will be referenced throughout this guide.

Caption: Molecular structure of Boc-L-glutamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Boc-L-glutamine, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Boc-L-glutamine, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals for each unique proton environment. The choice of DMSO-d₆ is strategic as it solubilizes the compound well and its residual peak does not overlap with key analyte signals.

Table 1: ¹H NMR Spectroscopic Data for Boc-L-glutamine in DMSO-d₆ [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.27 | s | 1H | -COOH |

| ~6.97 | d, J ≈ 7.9 Hz | 1H | -NH (Boc) |

| ~6.76 | s | 1H | -CONH₂ (one H) |

| ~7.07 | s | 1H | -CONH₂ (one H) |

| ~3.83 | m | 1H | α-CH |

| ~2.09 | t, J ≈ 9.5 Hz | 2H | γ-CH₂ |

| 1.91 - 1.71 | m | 2H | β-CH₂ |

| ~1.37 | s | 9H | -C(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum:

-

Boc Group Protons: The most prominent signal in the spectrum is a sharp singlet at approximately 1.37 ppm, integrating to nine protons. This is the characteristic signature of the three equivalent methyl groups of the tert-butyl moiety in the Boc protecting group.

-

Amide and Carboxylic Acid Protons: The spectrum in DMSO-d₆ allows for the observation of exchangeable protons. The carboxylic acid proton (-COOH) appears as a broad singlet around 12.0 ppm (this can vary and is sometimes not explicitly listed in data tables but is expected). The amide protons of the glutamine side chain (-CONH₂) appear as two distinct singlets around 7.07 and 6.76 ppm, indicating restricted rotation around the C-N bond. The carbamate proton (-NH-Boc) is observed as a doublet around 6.97 ppm, with the splitting arising from coupling to the adjacent α-proton.

-

Alpha-Proton: The α-proton, being adjacent to both the carboxylic acid and the nitrogen of the Boc group, is deshielded and appears as a multiplet around 3.83 ppm.

-

Side Chain Protons: The methylene protons of the glutamine side chain (β-CH₂ and γ-CH₂) appear as multiplets in the upfield region. The γ-CH₂ protons, adjacent to the electron-withdrawing amide group, are found further downfield as a triplet around 2.09 ppm. The β-CH₂ protons appear as a more complex multiplet between 1.91 and 1.71 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Boc-L-glutamine in DMSO-d₆ [3][4]

| Chemical Shift (δ, ppm) | Assignment |

| ~174.5 | -COOH |

| ~173.0 | -CONH₂ |

| ~155.5 | -O(C=O)N- (Boc carbonyl) |

| ~78.0 | -C(CH₃)₃ |

| ~53.5 | α-C |

| ~31.5 | γ-C |

| ~28.0 | -C(CH₃)₃ |

| ~27.5 | β-C |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: Three distinct signals are observed in the downfield region, corresponding to the three carbonyl carbons. The carboxylic acid carbon (~174.5 ppm) and the side-chain amide carbon (~173.0 ppm) are in a similar chemical environment. The carbamate carbonyl of the Boc group is found slightly upfield at around 155.5 ppm.

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group appears at approximately 78.0 ppm, while the three equivalent methyl carbons give a strong signal at around 28.0 ppm.

-

Aliphatic Carbons: The α-carbon is observed around 53.5 ppm. The side-chain methylene carbons, β-C and γ-C, are found at approximately 27.5 ppm and 31.5 ppm, respectively.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of Boc-L-glutamine is crucial for reproducibility.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of Boc-L-glutamine and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is essential to avoid interfering signals.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of both ¹H and ¹³C detection.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Use a standard pulse sequence with a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

-

Employ a pulse sequence such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

Table 3: FT-IR Spectroscopic Data for Boc-L-glutamine [5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amide and carbamate) |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (carbamate, Boc group) |

| ~1650 | Strong | C=O stretch (amide I band) |

| ~1520 | Medium | N-H bend (amide II band) |

| ~1160 | Strong | C-O stretch (carbamate) |

Interpretation of the IR Spectrum:

-

O-H and N-H Stretching Region: A broad and intense absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the overlapping stretching vibrations of the O-H group in the carboxylic acid and the N-H groups of the primary amide and the secondary carbamate. Hydrogen bonding contributes to the broadening of this peak.

-

C-H Stretching Region: Absorptions in the 2980-2850 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the tert-butyl group and the methylene groups of the glutamine side chain.

-

Carbonyl Stretching Region: This region is particularly informative for Boc-L-glutamine. Three distinct and strong absorption bands are typically observed:

-

Around 1715 cm⁻¹: Attributed to the C=O stretch of the carboxylic acid dimer.

-

Around 1680 cm⁻¹: Corresponds to the C=O stretch of the carbamate functional group of the Boc protector.

-

Around 1650 cm⁻¹: This is the characteristic Amide I band, primarily due to the C=O stretching vibration of the primary amide in the side chain.

-

-

N-H Bending and C-O Stretching: The peak around 1520 cm⁻¹ is the Amide II band, resulting from N-H bending and C-N stretching vibrations of the side-chain amide. A strong band around 1160 cm⁻¹ is characteristic of the C-O stretching vibration within the carbamate group of the Boc protector.

Experimental Protocol for FT-IR Spectroscopy

For solid samples like Boc-L-glutamine, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

Methodology (ATR):

-

Sample Preparation: Place a small amount of the solid Boc-L-glutamine powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Background Subtraction: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument's software will automatically subtract the background.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like Boc-L-glutamine.

Table 4: ESI-MS Data for Boc-L-glutamine

| m/z | Ion |

| 247.13 | [M+H]⁺ |

| 269.11 | [M+Na]⁺ |

| 245.11 | [M-H]⁻ |

Interpretation of the Mass Spectrum:

The ESI mass spectrum of Boc-L-glutamine in positive ion mode typically shows a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 247.13. It is also common to observe the sodium adduct [M+Na]⁺ at m/z 269.11, especially if there are trace amounts of sodium salts present in the sample or solvent. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 245.11.

Fragmentation Pattern (Predicted):

Caption: Predicted ESI-MS/MS fragmentation of Boc-L-glutamine.

-

Loss of Isobutylene (56 Da): A very common fragmentation pathway for Boc-protected compounds is the loss of isobutylene (C₄H₈) to give a fragment at [M+H - 56]⁺.[9]

-

Loss of the Entire Boc Group (101 Da): Cleavage of the carbamate bond can lead to the loss of the entire Boc group, resulting in the protonated L-glutamine.

-

Loss of tert-Butanol (74 Da): Another possible fragmentation is the loss of tert-butanol (C₄H₁₀O).[8]

Experimental Protocol for ESI-MS

Methodology:

-

Sample Preparation: Prepare a dilute solution of Boc-L-glutamine (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated. For fragmentation studies (MS/MS), a precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are mass-analyzed.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of Boc-L-glutamine. A thorough understanding of the expected spectral data, as outlined in this guide, is essential for confirming the identity, purity, and structural integrity of this vital reagent in research and pharmaceutical development. By adhering to standardized experimental protocols and employing a logical approach to spectral interpretation, scientists can ensure the quality of their starting materials and the success of their synthetic endeavors.

References

- 1. CAS 13726-85-7: BOC-L-glutamine | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. N-(tert-Butoxycarbonyl)-L-glutamine(13726-85-7) 13C NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. N-(tert-Butoxycarbonyl)-L-glutamine(13726-85-7) IR Spectrum [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

Commercial suppliers of 5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

An In-depth Technical Guide to 5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic Acid for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Boc-L-Gln-OH in Peptide Synthesis

This compound, more commonly known in the scientific community as Boc-L-glutamine (Boc-Gln-OH), is a cornerstone building block in the field of peptide chemistry.[][2] Its utility is particularly pronounced in the synthesis of peptides for therapeutic and research applications. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for the controlled, stepwise assembly of amino acids into a desired peptide sequence.[][3] This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the commercial availability of Boc-L-glutamine, its critical role in peptide synthesis, and detailed protocols for its application.

Understanding the Core Chemistry: The Role of the Boc Protecting Group

The success of peptide synthesis hinges on the ability to prevent unwanted side reactions, such as the polymerization of amino acids.[4] This is achieved through the use of protecting groups, with the Boc group being a classic and highly effective choice for the temporary protection of the α-amino group.[3][5]

The Boc group is an acid-labile protecting group, meaning it remains stable under neutral and basic conditions but is readily cleaved by acids.[3] This characteristic is the foundation of the Boc solid-phase peptide synthesis (SPPS) strategy.[3] The removal, or deprotection, of the Boc group is typically accomplished using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[3][6] This selective removal allows for the sequential addition of amino acids to the growing peptide chain.

Commercial Availability of this compound

A multitude of chemical suppliers offer high-purity Boc-L-glutamine for research and development purposes. The quality and specifications of the compound are critical for the successful synthesis of peptides. Below is a comparative table of prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Assay |

| Sigma-Aldrich (Merck) | Boc-Gln-OH, Novabiochem® | 13726-85-7 | C10H18N2O5 | ≥98% (TLC) |

| Sigma-Aldrich (Merck) | Boc-Gln-OH, 98% | 13726-85-7 | C10H18N2O5 | 98% |

| MedChemExpress | This compound | 61348-28-5 | C10H18N2O5 | >98% |

| Carl ROTH | Boc-L-Glutamine, PEPTIPURE® | 13726-85-7 | C10H18N2O5 | ≥97% |

| Chem-Impex | Boc-L-glutamine | 13726-85-7 | C10H18N2O5 | ≥ 98% |

| BOC Sciences | Boc-L-glutamine | 13726-85-7 | C10H18N2O5 | ≥ 99.5% (Chiral HPLC) |

| Aapptec Peptides | Boc-Gln-OH | 13726-85-7 | C10H18N2O5 | Not specified |

| BLDpharm | Boc-Gln-OH | 13726-85-7 | C10H18N2O5 | Not specified |

| MyBioSource | This compound biochemical | Not specified | Not specified | Not specified |

| SRIRAMCHEM | Boc-Gln-OH | 13726-85-7 | C10H20N2O5 | ≥98% |

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS) using Boc-L-Gln-OH

The following is a detailed, step-by-step protocol for the manual Boc solid-phase peptide synthesis, a cyclical process involving the stepwise addition of amino acids to a growing peptide chain attached to a solid support resin.[6]

Resin Swelling

-

Protocol:

-

Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.

-

Add a suitable solvent, typically dichloromethane (DCM), to completely cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent by filtration.

-

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.[6]

-

Protocol:

-

To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[6]

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[6]

-

Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[6]

-

Drain the TFA/DCM solution.

-

Wash the resin with DCM and isopropanol (IPA) to remove residual TFA.[6]

-

Neutralization

-

Protocol:

-

Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.

-

Agitate the mixture for 1-2 minutes.

-

Drain the neutralization solution.

-

Repeat the neutralization wash.

-

Wash the resin with DCM to remove excess DIEA.

-

Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid (in this case, Boc-L-Gln-OH) is activated and coupled to the free N-terminal amine of the resin-bound peptide.

-

Protocol:

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a mixture of DCM/DMF.

-

Add the solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the completion of the coupling.

-

Capping (Optional)

If the coupling reaction is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences.

-

Protocol:

-

Treat the resin with a solution of acetic anhydride and DIEA in DCM for 15-30 minutes.

-

Wash the resin with DCM.

-

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid.[6]

-

Protocol:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The cleavage cocktail usually contains scavengers to trap the reactive carbocations generated from the protecting groups.[6]

-

The cleavage reaction is typically carried out at 0°C for 1-2 hours.[6]

-

After cleavage, the resin is filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.

-

The crude peptide is then purified by chromatography, typically reverse-phase HPLC.

-

Visualization of the Boc SPPS Workflow

The following diagram illustrates the cyclical nature of the Boc Solid-Phase Peptide Synthesis (SPPS) workflow.

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Drug Development and Research Applications

Boc-L-glutamine is instrumental in the synthesis of peptides for a wide range of research and therapeutic purposes. Its incorporation into peptide sequences is crucial for studying protein structure-function relationships, developing enzyme inhibitors, and creating novel therapeutic agents.[] The amide side chain of glutamine provides important hydrogen bonding capabilities, which are essential for protein folding and function.[7] Furthermore, Boc-L-glutamine is used in the synthesis of peptide libraries for drug screening and in the development of targeted drug delivery systems.[8]

Conclusion

This compound is a vital reagent for any laboratory engaged in peptide synthesis. Its robust chemistry, commercial availability, and well-established protocols make it an indispensable tool for the creation of complex peptides. A thorough understanding of the principles of Boc-SPPS and the properties of Boc-L-glutamine empowers researchers and drug development professionals to design and synthesize novel peptides with high fidelity and yield, ultimately advancing the frontiers of science and medicine.

References

Navigating Cellular Processes with a Protected Player: A Technical Guide to the Biological Activity of Boc-Protected Glutamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

L-glutamine is a cornerstone of cellular metabolism, pivotal for processes ranging from energy production and nucleotide synthesis to redox balance and signaling pathway regulation. Its inherent instability in aqueous solutions, however, presents challenges for in vitro studies. Chemical protection of its alpha-amino group with a tert-butyloxycarbonyl (Boc) moiety offers a stable alternative, but introduces a critical question: what is the biological activity of this modified amino acid? This in-depth technical guide moves beyond the well-established role of Boc-L-glutamine in peptide synthesis to explore its direct engagement with cellular machinery. We will dissect the hypothetical and evidence-based journey of Boc-L-glutamine from the cell culture medium to its potential metabolic integration, providing a framework for its use as a research tool and in drug development. This guide offers field-proven insights into experimental design and data interpretation, empowering researchers to confidently investigate the nuanced biological effects of Boc-protected glutamine.

Introduction: The Glutamine Dilemma and the Rationale for Protection

L-glutamine is the most abundant amino acid in human plasma and a conditionally essential nutrient for rapidly proliferating cells, including cancer cells and lymphocytes.[1] Its amide side chain serves as a crucial nitrogen donor for the synthesis of nucleotides, amino sugars, and other non-essential amino acids.[2] Furthermore, through glutaminolysis, its carbon skeleton replenishes the tricarboxylic acid (TCA) cycle, supporting cellular energy demands.[3]

Despite its metabolic significance, L-glutamine is notoriously unstable in cell culture media, spontaneously degrading into pyroglutamate and ammonia.[2][] The accumulation of ammonia can be toxic to cells, altering intracellular pH and affecting cell viability and protein glycosylation.[5] This instability complicates long-term experiments and can introduce confounding variables.

The use of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group of L-glutamine (Boc-L-Gln) provides a chemically stable alternative. The Boc group is resistant to a wide range of chemical conditions but can be removed under specific, typically acidic, environments.[][7] While its primary application is in solid-phase peptide synthesis to prevent unwanted side reactions,[] the introduction of Boc-L-Gln into a biological context raises fundamental questions about its own bioactivity. Does the cell recognize and transport this modified amino acid? Can the protective Boc group be removed intracellularly to liberate functional L-glutamine? And what, if any, are the direct biological effects of the protected form? This guide will provide a technical framework for addressing these critical questions.

The Cellular Journey of Boc-L-Glutamine: A Mechanistic Hypothesis

The biological activity of Boc-L-glutamine is predicated on a sequence of events: cellular uptake, intracellular deprotection, and subsequent metabolic integration or signaling. While direct studies on Boc-L-glutamine are limited, we can construct a strong hypothesis based on our understanding of cell biology and the chemistry of protecting groups.

Cellular Uptake: A Tale of Two Pathways?

The bulky and lipophilic nature of the Boc group significantly alters the physicochemical properties of glutamine. This suggests two potential routes for its entry into the cell:

-

Passive Diffusion: The increased lipophilicity conferred by the Boc group may allow Boc-L-glutamine to passively diffuse across the lipid bilayer of the cell membrane. This is in contrast to the transport of unprotected L-glutamine, which is mediated by specific amino acid transporters.[8][9]

-

Carrier-Mediated Transport: While the canonical amino acid transporters that recognize L-glutamine may not recognize the Boc-protected form due to steric hindrance, it is plausible that other transporters, perhaps those with broader substrate specificity or those that recognize lipophilic molecules, could be involved.

The following diagram illustrates the proposed cellular uptake and subsequent deprotection of Boc-L-glutamine.

Caption: Proposed mechanism of Boc-L-glutamine cellular uptake and activation.

Intracellular Deprotection: The Enzymatic Key

The removal of the Boc group is the critical step for Boc-L-glutamine to exert the biological effects of its parent molecule. While standard organic chemistry protocols for Boc deprotection involve harsh acidic conditions (e.g., trifluoroacetic acid) that are not present in the cellular cytoplasm,[10] there is evidence to suggest that intracellular enzymes could catalyze this reaction.

The carbamate linkage in the Boc group is chemically similar to an ester bond. Therefore, it is hypothesized that non-specific intracellular esterases or carboxylesterases could hydrolyze this bond, releasing L-glutamine, carbon dioxide, and tert-butanol.[11][12] Studies have shown that certain microbial esterases and lipases can cleave tert-butyl esters from protected amino acids, leaving the N-protecting groups intact, suggesting the enzymatic machinery for such cleavage exists in biological systems.[13] Further research has identified acylases and acetylcholinesterases as capable of hydrolyzing amino acid carbamates.[13]

Investigating the Biological Activity of Boc-L-Glutamine: Experimental Protocols

To rigorously assess the biological activity of Boc-L-glutamine, a series of well-controlled experiments are necessary. The following protocols provide a framework for these investigations.

Protocol 1: Assessing Cellular Uptake and Deprotection via Stable Isotope Tracing and LC-MS

This protocol aims to definitively determine if Boc-L-glutamine enters the cell and is converted to L-glutamine. It utilizes a stable isotope-labeled version of Boc-L-glutamine.

Principle: Cells are incubated with Boc-L-[¹³C₅, ¹⁵N₂]-glutamine. The presence of labeled Boc-L-glutamine in the intracellular metabolite pool will confirm uptake, while the detection of labeled L-glutamine will confirm both uptake and deprotection. Liquid chromatography-mass spectrometry (LC-MS) is used to separate and identify the labeled and unlabeled metabolites.[12][14]

Materials:

-

Adherent mammalian cell line of interest (e.g., HeLa, HEK293T)

-

Complete cell culture medium (e.g., DMEM)

-

Glutamine-free DMEM

-

Fetal Bovine Serum (FBS), dialyzed

-

Boc-L-[¹³C₅, ¹⁵N₂]-glutamine (custom synthesis may be required)

-

Unlabeled Boc-L-glutamine

-

Unlabeled L-glutamine

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol, pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes, pre-chilled

-

High-resolution LC-MS system

Experimental Workflow:

-

Cell Culture and Labeling:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

For the experiment, remove the growth medium and wash the cells twice with glutamine-free DMEM.

-

Add glutamine-free DMEM supplemented with dialyzed FBS and one of the following:

-

Control: Unlabeled L-glutamine (e.g., 2 mM)

-

Experimental: Boc-L-[¹³C₅, ¹⁵N₂]-glutamine (e.g., 2 mM)

-

Control: Unlabeled Boc-L-glutamine (e.g., 2 mM)

-

-

Incubate for various time points (e.g., 1, 4, 8, 24 hours).

-

-

Metabolite Extraction:

-

Place the 6-well plates on ice.

-

Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

-

Immediately add 1 mL of -80°C 80% methanol to each well to quench metabolism.

-

Place the plates on dry ice for 10 minutes to facilitate cell lysis.

-

Scrape the cells in the methanol and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Centrifuge at >15,000 x g for 15 minutes at 4°C.

-